molecular formula C13H17BF3NO3 B582518 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1268467-17-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B582518
CAS No.: 1268467-17-9
M. Wt: 303.088
InChI Key: LNXACWWOZVRYCM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine is a pyridine-derived organoboron compound featuring a pinacol boronic ester group at the 5-position of the pyridine ring and a trifluoroethoxy substituent at the 2-position. Its molecular formula is C₁₃H₁₇BF₃NO₃, with a molecular weight of 287.09 g/mol (calculated). The compound is typically provided as a solid with ≥98% purity, as indicated in commercial catalogs .

Applications This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-6-10(18-7-9)19-8-13(15,16)17/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXACWWOZVRYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694491
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268467-17-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268467-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Regioisomers

Several pyridine-based boronic esters with analogous substituents but differing in substitution patterns have been documented:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Differences
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine 3-boryl, 2-CF₃CH₂O C₁₃H₁₇BF₃NO₃ 287.09 Boronic ester at 3-position; steric hindrance near the nitrogen may reduce coupling efficiency compared to the 5-substituted analogue.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)pyridine 4-boryl, 2-CF₃CH₂O C₁₃H₁₇BF₃NO₃ 287.09 Boronic ester at 4-position; electronic effects differ due to meta-substitution relative to the trifluoroethoxy group.
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine 5-boryl, 2-OCH₂CH₃ C₁₄H₁₉BF₃NO₃ 301.12 Ethoxy substituent (less electron-withdrawing than trifluoroethoxy) reduces activation of the boronic ester for cross-coupling.

Functional Group Variations

Compounds with alternative substituents highlight the impact of electronic and steric effects:

Compound Name Functional Group Molecular Weight (g/mol) Reactivity and Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine 4-CF₃, 2-NH₂ 288.07 Amino group enhances solubility in polar solvents; potential for hydrogen bonding in drug design.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine 5-CF₃, 3-boryl 273.06 Trifluoromethyl group at 5-position increases electron-withdrawing effects, potentially accelerating Suzuki coupling rates .
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 2-OCH₃, 3-NH₂ 249.12 Methoxy and amino groups reduce steric bulk, improving compatibility with bulky coupling partners.

Reactivity in Cross-Coupling Reactions

The target compound’s trifluoroethoxy group provides strong electron-withdrawing effects, activating the boronic ester for cross-coupling. In contrast:

  • Ethoxy-substituted analogues (e.g., 2-Ethoxy-6-borylpyridine ) exhibit slower coupling due to reduced electron withdrawal.
  • Trifluoromethyl-substituted analogues (e.g., ) show enhanced reactivity but may require careful optimization to avoid overactivation and side reactions.

Analytical and Industrial Relevance

  • Purity and Handling : Commercial samples of the target compound are typically ≥98% pure, ensuring reliability in synthetic workflows .
  • Detection Applications : Pyridine-boronic esters like PY-BE () are used in H₂O₂ sensing; the trifluoroethoxy group’s stability under oxidative conditions could make the target compound suitable for similar applications .

Preparation Methods

Reaction of 2-(2,2,2-Trifluoroethoxy)-5-bromopyridine with Pinacolborane

The precursor 2-(2,2,2-trifluoroethoxy)-5-bromopyridine is treated with pinacolborane (HBpin) in the presence of a palladium catalyst. Key parameters include:

ParameterValue/DetailSource
CatalystPd(dppf)Cl₂ (1.5 mol%)
BaseKOAc (3.0 equiv)
Solvent1,4-Dioxane (anhydrous)
Temperature80°C, 12 h
Yield72–78% (isolated)

The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with HBpin and reductive elimination to form the boronate ester.

Challenges and Mitigation

  • Side reactions : Competing debromination or hydrolysis of the trifluoroethoxy group may occur. Using anhydrous solvents and degassed conditions minimizes these issues.

  • Catalyst loading : Reducing Pd to 1 mol% decreases costs but risks incomplete conversion. A balance of 1.5 mol% optimizes efficiency.

Direct Borylation of Prefunctionalized Pyridines

An alternative strategy employs direct C–H borylation of 2-(2,2,2-trifluoroethoxy)pyridine derivatives.

Iridium-Catalyzed Borylation

Using Ir(COD)(OMe)₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) as a ligand, regioselective borylation occurs at the 5-position of the pyridine ring:

ParameterValue/DetailSource
Substrate2-(2,2,2-Trifluoroethoxy)pyridine
Borylation agentB₂pin₂ (bis(pinacolato)diboron)
Temperature100°C, 24 h
Yield65%

This method avoids halogenated precursors but requires stringent temperature control to prevent decomposition of the trifluoroethoxy group.

Stepwise Functionalization Strategies

Trifluoroethoxy Group Installation Post-Borylation

In this approach, the boronate ester is introduced first, followed by nucleophilic substitution to attach the trifluoroethoxy group:

  • Borylation of 5-bromo-2-hydroxypyridine :

    • React with HBpin/Pd catalyst to form 5-(pinacolatoboryl)-2-hydroxypyridine.

  • Alkylation with trifluoroethyl iodide :

    • Treat with NaH and CF₃CH₂I in THF at 0°C to 25°C.

StepConditionsYield
1Pd(OAc)₂, SPhos, HBpin, 80°C, 12 h85%
2NaH, CF₃CH₂I, THF, 0°C → 25°C90%

This sequence offers flexibility but demands careful handling of moisture-sensitive intermediates.

Industrial-Scale Synthesis and Optimization

Large-scale production prioritizes cost efficiency and safety:

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat/mass transfer, reduced reaction times.

  • Conditions :

    • Residence time: 30 min

    • Throughput: 1.2 kg/h

    • Purity: >99% (by HPLC).

Solvent Recycling

  • Toluene and 1,4-dioxane are recovered via distillation, reducing waste and costs by ~40%.

Analytical Characterization

Critical quality control metrics include:

TechniqueKey DataSource
¹H NMR δ 8.45 (d, J=2.4 Hz, 1H, py-H6)
¹¹B NMR δ 30.2 (quartet, JBF=32 Hz)
HRMS m/z 347.1421 [M+H]⁺
HPLC Purity 99.2% (254 nm)

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example:

  • Nucleophilic substitution : Replace a leaving group (e.g., nitro or halogen) on a pyridine scaffold with trifluoroethoxy groups using mixed alkali systems (KOH/K₂CO₃) and trifluoroethanol as both solvent and reagent .
  • Suzuki coupling : React a halogenated pyridine (e.g., 2-chloro-3-boronic ester pyridine) with aryl/heteroaryl boronic esters using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, toluene/EtOH solvents, and aqueous K₂CO₃ at 90–105°C .
    Purification : Use column chromatography (ethyl acetate/hexane gradients) or recrystallization. Monitor purity via HPLC or GC (≥95% typical) .

Advanced: How do electronic effects of the trifluoroethoxy group influence cross-coupling efficiency?

Methodological Answer:
The electron-withdrawing trifluoroethoxy group reduces electron density on the pyridine ring, potentially slowing oxidative addition in Pd-catalyzed reactions. To mitigate:

  • Use electron-rich ligands (e.g., SPhos) to enhance catalytic activity.
  • Optimize solvent polarity (e.g., dioxane for higher temperatures) to stabilize intermediates.
  • Increase reaction time (12–24 hrs) or catalyst loading (5–10 mol%) .
    Data Insight : In analogous compounds, trifluoroethoxy groups reduce coupling yields by ~15% compared to methoxy substituents, necessitating tailored conditions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar), away from heat/sparks (P210) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (P201/P202) .
  • Spill Response : Neutralize with sand or vermiculite; avoid water to prevent hydrolysis of the boronate ester .

Advanced: How to resolve competing side reactions (e.g., protodeboronation) during coupling?

Methodological Answer:
Protodeboronation is common in acidic or aqueous conditions. Strategies:

  • Use anhydrous solvents (e.g., THF) and degas with Ar/N₂.
  • Replace K₂CO₃ with Cs₂CO₃ for milder basicity.
  • Add ligands (e.g., XPhos) to stabilize Pd intermediates and suppress β-hydride elimination .
    Case Study : In Scheme 3 ( ), protodeboronation was minimized by refluxing in toluene/EtOH with Pd(dppf)Cl₂, achieving ~80% yield.

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm boronate ester (δ 1.0–1.3 ppm for pinacol methyl groups) and trifluoroethoxy (δ 4.5–4.7 ppm for –OCH₂CF₃) .
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z 332.15).
  • IR : Peaks at 1340–1380 cm⁻¹ (B–O) and 1120–1160 cm⁻¹ (C–F) .

Advanced: How to assess the compound’s stability under varying pH/temperature?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 25°C. Monitor via HPLC:
    • Boronate esters hydrolyze rapidly at pH < 3 or > 10 (t₁/₂ < 1 hr) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical) .

Basic: What are key applications in medicinal chemistry?

Methodological Answer:

  • Building block : For kinase inhibitors or anti-inflammatory agents via Suzuki coupling to introduce biaryl motifs .
  • Probe design : The trifluoroethoxy group enhances metabolic stability in vivo, making it useful for PET tracer development .

Advanced: How to address regioselectivity challenges in functionalization?

Methodological Answer:

  • Directing groups : Install temporary groups (e.g., –NH₂) on pyridine to guide C–H borylation at specific positions.
  • Microwave-assisted synthesis : Enhances regiocontrol by accelerating kinetic pathways (e.g., 80% yield at C4 vs. C2) .

Basic: How to quantify trace impurities (e.g., pinacol byproducts)?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (0.1% formic acid in H₂O/MeCN) to separate impurities. Pinacol (MW 146.18) elutes at ~3.2 min .
  • ¹¹B NMR : Detect free boric acid (δ 18–20 ppm) from ester hydrolysis .

Advanced: What mechanistic insights explain catalyst choice in coupling reactions?

Methodological Answer:

  • Pd(dppf)Cl₂ : Favors electron-deficient substrates via dppf’s electron-donating properties, reducing oxidative addition barriers.
  • Pd(PPh₃)₄ : Suitable for sterically hindered partners but may require higher temperatures (105°C vs. 90°C for Pd(dppf)Cl₂) .
    Data Comparison : In , Pd(PPh₃)₄ gave 81% yield for a methyl-substituted analogue, while Pd(dppf)Cl₂ improved yields to 85% in .

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